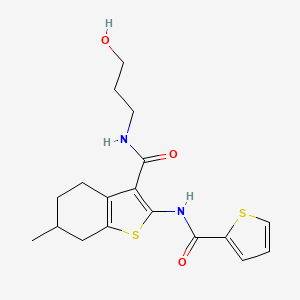

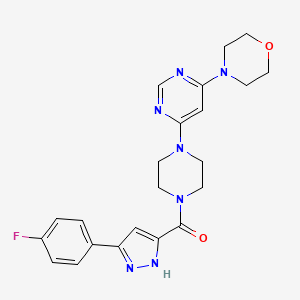

![molecular formula C16H16O2 B3017116 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one CAS No. 890092-06-5](/img/structure/B3017116.png)

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one" is a chemical entity that appears to be related to a class of organic compounds characterized by the presence of a methoxyphenyl group and an ethanone fragment. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as methoxyphenyl groups and ethanone units, which are common in various synthetic organic molecules.

Synthesis Analysis

The synthesis of related compounds involves the formation of complex structures with methoxy and methylthio substituents. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones includes the creation of azetidinone rings with methoxy and methylthio groups, which are synthesized and then investigated using X-ray diffraction . Another related compound, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, serves as a three-carbon synthon for the synthesis of various heterocycles, demonstrating the versatility of methoxy and methylthio groups in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of these compounds is often complex, with multiple substituents influencing the overall geometry. For example, the dihedral angles between different rings and substituents can vary significantly, as seen in the compound 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, where the dihedral angle between the ethanone fragment and the 4-methoxyphenyl group is very small, indicating a nearly planar arrangement . This contrasts with the larger dihedral angle between the ethanone fragment and the triazole ring, suggesting a more pronounced three-dimensional structure .

Chemical Reactions Analysis

The chemical reactivity of compounds with methoxyphenyl and ethanone groups can lead to the formation of various heterocyclic structures. For instance, the reaction of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one with different nucleophiles can yield pyrazoles, isoxazoles, pyrimidines, and other heterocycles, showcasing the reactivity of the methoxy and methylthio groups in cyclocondensation reactions . These reactions are regiospecific and can be used to introduce aldehyde functionality into the resulting heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of methoxy and methylthio groups can affect properties such as solubility, boiling point, and reactivity. The solid-state structure of these compounds can be elucidated using techniques like X-ray diffraction, which provides detailed information about the crystal system and space group, as well as bond lengths and angles . Additionally, spectroscopic methods, such as NMR, can be used to compare the structure in solution versus the solid state . Molecular docking and quantum chemical calculations can further reveal electronic properties, such as molecular electrostatic potential, HOMO-LUMO gaps, and intramolecular charge transfer, which are important for understanding the chemical behavior and potential biological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one has been utilized in the synthesis of various compounds. For instance, Sherekar, Kakade, and Padole (2021) described its use in the preparation of certain compounds for antimicrobial studies. These compounds showed excellent antimicrobial activities, highlighting the potential of this compound in the development of antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Photophysics and Vibronic Interactions

The compound has been studied for its photophysical properties. Bangal, Lahiri, Kar, and Chakravorti (1996) explored the phosphorescence emission and excitation spectra of derivatives, including 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one, revealing insights into the vibronic spin-orbit coupling in these compounds (Bangal, Lahiri, Kar, & Chakravorti, 1996).

Molecular Conformation and Hydrogen Bonding

The compound and its derivatives have been analyzed for their molecular conformation and hydrogen bonding patterns. Asma, Kalluraya, Yathirajan, Rathore, and Glidewell (2018) found that certain derivatives form complex hydrogen-bonded framework structures, which is significant for understanding their chemical behavior (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).

Catalysis and Chemical Reactions

Its role in catalysis and chemical reactions is also noteworthy. For example, Glavanović and Zrnčević (1999) investigated the palladium-catalyzed hydrogenation of 1-methoxy-2,4-(nitrophenyl)-ethane, demonstrating the compound's relevance in catalytic processes (Glavanović & Zrnčević, 1999).

Applications in Materials Science

In materials science, its derivatives have been examined for their properties and applications. Harvey et al. (2015) assessed the impact of o-methoxy groups on the performance characteristics of cyanate ester resins, derived from biomass sources containing methoxy groups (Harvey et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-[(3-methylphenyl)methoxy]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHXJHBIGWIVNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

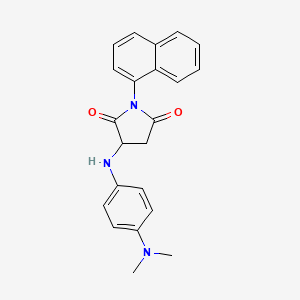

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)

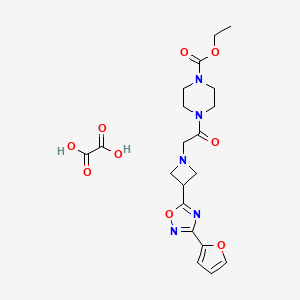

![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)

![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)